5-Methoxydehydropodophyllotoxin
Overview
Description
5-Methoxydehydropodophyllotoxin is a chemical compound . It is also known as 9-Hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)furo(3’,4’:6,7)naphtho(7,3-d)-1,3-dioxol-6(8H)-one . It appears as a white crystal .
Synthesis Analysis
The synthesis of 5-Methoxydehydropodophyllotoxin and related compounds is a topic of ongoing research . A recent study described a multi-enzyme cascade in E. coli that effectively transformed (−)−matairesinol into (−)−deoxypodophyllotoxin with a 98% yield . This represents a significant step towards a more sustainable production of these essential pharmaceuticals .Molecular Structure Analysis
The molecular formula of 5-Methoxydehydropodophyllotoxin is C23H20O9 . Its molecular weight is 440.4 .Physical And Chemical Properties Analysis
5-Methoxydehydropodophyllotoxin is a white crystal . Its molecular formula is C23H20O9 and its molecular weight is 440.4 .Scientific Research Applications
Biosynthesis and Bioactivity
Dirigent-Mediated Biosynthesis 5-Methoxydehydropodophyllotoxin is a notable biotechnological target due to its antitumor and antiviral properties. The biosynthetic pathway in Podophyllum peltatum and Linum flavum involves the dirigent-mediated coupling of E-coniferyl alcohol, forming (+)-pinoresinol. This compound undergoes several transformations, finally metabolizing into 5-methoxypodophyllotoxin, thus indicating a complex biosynthetic pathway crucial for understanding the compound’s formation and potential applications in biotechnology (Xia et al., 2000).
Synthesis of Indol-3-yl-glyoxglic Acid Podophyllotoxin Derivatives Derivatives of 5-Methoxydehydropodophyllotoxin, specifically indol-3-yl-glyoxglic acid podophyllotoxin derivatives, have been synthesized to enhance antitumor bioactivity and overcome multidrug resistance. These derivatives demonstrated favorable antitumor activities in in vitro assessments, showcasing the compound's potential in the development of new anticancer agents (Bai Shu-fang, 2011).
Production of Cytotoxic Lignans by Plant Cell Cultures The cytotoxic lignans derived from podophyllotoxin, including 5-methoxypodophyllotoxin, have significant applications in cancer chemotherapy. Cell cultures from Podophyllum spp or Linum spp accumulate considerable amounts of these lignans, suggesting that optimization of cell cultivation could lead to renewable sources of cytotoxic lignans for medicinal uses. This approach emphasizes the importance of biotechnological methods in producing these compounds sustainably and efficiently (Petersen & Alfermann, 2001).
Future Directions
properties
IUPAC Name |
5-hydroxy-4-methoxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O9/c1-26-13-5-10(6-14(27-2)20(13)28-3)16-11-7-15-21(32-9-31-15)22(29-4)18(11)19(24)12-8-30-23(25)17(12)16/h5-7,24H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSCBCNNQXLIJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=C(C5=C(C=C24)OCO5)OC)O)COC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164855 | |
Record name | 5-Methoxydehydropodophyllotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxydehydropodophyllotoxin | |
CAS RN |
151703-06-9 | |
Record name | 5-Methoxydehydropodophyllotoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151703069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxydehydropodophyllotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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